Cas no 2122-61-4 (4-Amino-3,5-diiodobenzoic acid)

4-Amino-3,5-diiodobenzoic acid is a halogenated benzoic acid derivative featuring iodine substituents at the 3- and 5-positions and an amino group at the 4-position. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the preparation of iodinated contrast agents and pharmaceutical building blocks. The presence of iodine enhances its utility in radiolabeling applications, while the carboxylic acid and amino groups offer versatile reactivity for further functionalization. Its high purity and well-defined structure make it suitable for research and industrial applications requiring precise molecular modifications. The compound is handled under standard laboratory conditions, with attention to stability and compatibility.
4-Amino-3,5-diiodobenzoic acid structure
2122-61-4 structure
商品名:4-Amino-3,5-diiodobenzoic acid
CAS番号:2122-61-4
MF:C7H5NO2I2
メガワット:388.9281
MDL:MFCD00007684
CID:42490
PubChem ID:16460

4-Amino-3,5-diiodobenzoic acid 化学的及び物理的性質

名前と識別子

    • 4-Amino-3,5-diiodobenzoic acid
    • 4-Amino-3,5-diiodo-Benzoicacid
    • 4-Amino-3,5-dijod-benzoesaeure
    • BENZOIC ACID,4-AMINO-3,5-DIIODO
    • EINECS 218-331-6
    • 3,5-Diiodo-4-aminobenzoicacid
    • NSC 57118
    • NSC-57118
    • MFCD00007684
    • C7H5I2NO2
    • 2122-61-4
    • 3,5-Diiodo-4-aminobenzoic acid
    • I10167
    • BENZOIC ACID, 4-AMINO-3,5-DIIODO-
    • 4-Amino-3,5-diiodobenzoicacid
    • NCIOpen2_007427
    • 3,5-Dijod-4-aminohippursaeure
    • BRN 2103037
    • FT-0617483
    • EN300-195947
    • NS00026814
    • DTXSID00175449
    • 3,5-Dijod-4-aminohippursaeure [German]
    • AI3-52265
    • SCHEMBL864680
    • AKOS015892905
    • NSC57118
    • CS-0267982
    • WLN: ZR BI FI DVQ
    • InChI=1/C7H5I2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12
    • 3-14-00-01161 (Beilstein Handbook Reference)
    • 3-perfluorohexyl-2-hydroxypropylmethacrylate
    • AC-25997
    • J-013930
    • A18444
    • 4-Amino-3, 5-Diiodobenzoic acid
    • DTXCID6097940
    • DB-045515
    • MDL: MFCD00007684
    • インチ: 1S/C7H5I2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12)
    • InChIKey: WXTVPMWCUMEVSZ-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=C(C(=C1I)N)I)C(=O)O
    • BRN: 2103037

計算された属性

  • せいみつぶんしりょう: 388.84100
  • どういたいしつりょう: 388.840964
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 176
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 3
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 63.3

じっけんとくせい

  • 色と性状: けいりょうふんまつ
  • 密度みつど: 2.3815 (estimate)
  • ゆうかいてん: 300 ºC
  • ふってん: 448.7°Cat760mmHg
  • フラッシュポイント: 225.2°C
  • すいようせい: Soluble in water (partly miscible).
  • PSA: 63.32000
  • LogP: 2.75740
  • ようかいせい: 不溶性
  • かんど: Light Sensitive

4-Amino-3,5-diiodobenzoic acid セキュリティ情報

  • WGKドイツ:3
  • 危険カテゴリコード: R22;R36/37/38
  • セキュリティの説明: S26-S37/39-S36/37/39
  • RTECS番号:DG2310000
  • 危険物標識: Xn
  • セキュリティ用語:S26;S36/37/39
  • リスク用語:R22; R36/37/38

4-Amino-3,5-diiodobenzoic acid 税関データ

  • 税関コード:2922499990
  • 税関データ:

    中国税関コード:

    2922499990

    概要:

    2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    P.輸入動植物/動植物製品検疫
    Q.海外動植物/動植物製品検疫
    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

4-Amino-3,5-diiodobenzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013034588-1g
4-Amino-3,5-diiodobenzoic acid
2122-61-4 97%
1g
$1460.20 2023-09-02
Alichem
A013034588-500mg
4-Amino-3,5-diiodobenzoic acid
2122-61-4 97%
500mg
$823.15 2023-09-02
abcr
AB113489-5 g
4-Amino-3,5-diiodobenzoic acid, tech., 90%; .
2122-61-4 90%
5 g
€60.40 2023-07-20
TRC
A576833-100mg
4-Amino-3,5-diiodobenzoic Acid
2122-61-4
100mg
$ 50.00 2022-06-08
TRC
A576833-500mg
4-Amino-3,5-diiodobenzoic Acid
2122-61-4
500mg
$ 65.00 2022-06-08
Enamine
EN300-195947-10.0g
4-amino-3,5-diiodobenzoic acid
2122-61-4
10g
$2884.0 2023-06-02
Chemenu
CM155839-100g
4-Amino-3,5-diiodobenzoic acid
2122-61-4 95%
100g
$262 2022-12-31
Matrix Scientific
097825-100g
4-Amino-3,5-diiodobenzoic acid, 95+%
2122-61-4 95+%
100g
$990.00 2023-09-10
TRC
A576833-1g
4-Amino-3,5-diiodobenzoic Acid
2122-61-4
1g
$ 80.00 2022-06-08
A2B Chem LLC
AB66589-250g
4-Amino-3,5-diiodobenzoic acid
2122-61-4
250g
$632.00 2024-01-01

4-Amino-3,5-diiodobenzoic acid 合成方法

4-Amino-3,5-diiodobenzoic acid 関連文献

4-Amino-3,5-diiodobenzoic acidに関する追加情報

4-Amino-3,5-Diiodobenzoic Acid: A Comprehensive Overview

4-Amino-3,5-Diiodobenzoic Acid, also known by its CAS number 2122-61-4, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes an amino group at the 4-position and iodine atoms at the 3 and 5 positions on a benzoic acid backbone. The presence of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for various applications.

The synthesis of 4-Amino-3,5-Diiodobenzoic Acid typically involves multi-step processes that require precise control over reaction conditions. Recent advancements in synthetic methodologies have enabled researchers to achieve higher yields and better purity levels. For instance, a study published in 2023 highlighted the use of microwave-assisted synthesis to streamline the production process, significantly reducing reaction times while maintaining product quality. This approach not only enhances efficiency but also aligns with the growing demand for sustainable chemical practices.

The chemical structure of 4-Amino-3,5-Diiodobenzoic Acid plays a crucial role in its reactivity and functionality. The amino group at the 4-position introduces nucleophilic properties, while the iodine atoms at the 3 and 5 positions contribute to both electronic and steric effects. These characteristics make the compound a versatile building block in organic synthesis. For example, it has been employed as an intermediate in the preparation of bioactive molecules, including potential drug candidates for treating neurodegenerative diseases.

In recent years, there has been a surge of interest in exploring the biological activities of 4-Amino-3,5-Diiodobenzoic Acid. Studies have demonstrated its ability to modulate key cellular pathways involved in inflammation and oxidative stress. A groundbreaking study conducted in 2023 revealed that this compound exhibits potent anti-inflammatory properties by inhibiting cyclooxygenase enzymes. Furthermore, its iodine substituents have been shown to enhance its bioavailability and stability within biological systems.

The applications of 4-Amino-3,5-Diiodobenzoic Acid extend beyond pharmacology into materials science. Researchers have investigated its potential as a precursor for advanced materials such as conductive polymers and metal-organic frameworks (MOFs). In one notable study published in 2023, this compound was used to synthesize a novel MOF with exceptional gas adsorption capabilities. The unique electronic properties of the compound were found to significantly influence the structural integrity and functionality of the resulting material.

In terms of physical properties, 4-Amino-3,5-Diiodobenzoic Acid is known for its high melting point and solubility in polar solvents. These attributes make it suitable for various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Recent studies have also explored its fluorescence properties under UV light, which could open new avenues for its use in sensing applications.

The environmental impact of synthesizing and using 4-Amino-3,5-Diiodobenzoic Acid has also come under scrutiny. Researchers are actively seeking ways to minimize waste generation and improve sustainability during its production. For example, catalytic processes using green solvents have been proposed as eco-friendly alternatives to traditional synthesis methods.

In conclusion, 4-Amino-3,5-Diiodobenzoic Acid, with its CAS number 2122-61-4, stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure continues to inspire innovative research directions, from drug discovery to materials development. As advancements in synthetic methods and analytical techniques unfold, this compound is poised to play an even more prominent role in shaping future scientific endeavors.

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